molecular formula C7H16N2 B1292396 1-Propyl-3-pyrrolidinamine CAS No. 1096836-49-5

1-Propyl-3-pyrrolidinamine

Cat. No.: B1292396
CAS No.: 1096836-49-5
M. Wt: 128.22 g/mol
InChI Key: QQBSLNKWDXZLKL-UHFFFAOYSA-N
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Description

Overview of Pyrrolidinamine Derivatives in Contemporary Organic Chemistry

Pyrrolidinamine derivatives constitute a significant class of heterocyclic compounds in organic chemistry. ontosight.ai The core structure, a five-membered nitrogen-containing ring known as a pyrrolidine (B122466), provides a versatile scaffold for a wide range of chemical modifications. ontosight.ai These compounds are fundamental building blocks in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. rsc.orgcymitquimica.com The reactivity of the amine group, combined with the stereochemical possibilities of the pyrrolidine ring, allows for the creation of a diverse array of structures with unique properties. ontosight.airsc.org

The pyrrolidine ring itself is a saturated heterocycle, and its derivatives are often explored for their biological activity. The nitrogen atom within the ring and the exocyclic amine can both act as basic centers and nucleophiles, influencing the compound's reactivity and its interactions with biological targets. ontosight.ai The development of catalytic asymmetric methods has further expanded the importance of pyrrolidinamine derivatives, enabling the synthesis of enantiomerically pure compounds, which is crucial for pharmaceutical applications. rsc.org

Academic Significance of 1-Propyl-3-pyrrolidinamine within Research Contexts

This compound is a specific derivative that has garnered attention within the research community. Its structure, featuring a propyl group attached to the nitrogen of the pyrrolidine ring and an amino group at the 3-position, makes it a valuable intermediate and building block in synthetic organic chemistry. cymitquimica.com The presence of both a secondary amine within the ring and a primary exocyclic amine provides multiple sites for chemical reactions.

The academic interest in this compound stems from its potential to be incorporated into larger, more complex molecules with specific functions. Researchers have investigated its use in the synthesis of novel compounds with potential applications in various areas of chemical and pharmaceutical research. ontosight.ai The stereochemistry of the 3-position is of particular importance, as the (R) and (S) enantiomers can exhibit different biological activities.

Comprehensive Scope and Principal Research Objectives for Scholarly Investigation

The primary research objective for the scholarly investigation of this compound is to fully characterize its chemical properties and explore its utility in organic synthesis. This includes developing efficient synthetic routes to the compound and its derivatives, studying its reactivity in various chemical transformations, and evaluating the properties of the resulting products.

A significant area of focus is the use of this compound as a scaffold for the creation of new chemical entities. This involves functionalizing the primary and secondary amine groups to build more elaborate molecular architectures. The ultimate goal of this research is to contribute to the fundamental understanding of pyrrolidinamine chemistry and to unlock the potential of this compound as a versatile tool for chemists.

Chemical and Physical Properties of this compound

The following table summarizes key chemical and physical properties of this compound.

PropertyValue
Molecular Formula C₇H₁₆N₂
Molecular Weight 128.22 g/mol . sigmaaldrich.com
Physical Form Solid. sigmaaldrich.com
InChI 1S/C7H16N2/c1-2-4-9-5-3-7(8)6-9/h7H,2-6,8H2,1H3
InChI Key QQBSLNKWDXZLKL-UHFFFAOYSA-N. sigmaaldrich.com
SMILES String CCCN1CCC(N)C1. sigmaaldrich.com
MDL Number MFCD11640886. sigmaaldrich.com
PubChem Substance ID 329776976. sigmaaldrich.com

Synthesis and Reactions

The synthesis of pyrrolidinamine derivatives can be achieved through various methods, often involving multi-step sequences. One common approach is the cyclization of appropriately substituted precursors. For instance, selenium-promoted cyclization of alkenyl phenylhydrazones has been reported as a method to obtain pyrrolidinamine derivatives. researchgate.net Another strategy involves the Pummerer reaction for heterocyclic synthesis. researchgate.net

The reactivity of this compound is characterized by the presence of its two amine groups. The primary amine at the 3-position is generally more nucleophilic and can selectively participate in reactions such as acylation and alkylation. The secondary amine within the pyrrolidine ring can also be functionalized, though its reactivity may be influenced by steric hindrance from the propyl group.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-propylpyrrolidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2/c1-2-4-9-5-3-7(8)6-9/h7H,2-6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQBSLNKWDXZLKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCC(C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Advanced Pathways for 1 Propyl 3 Pyrrolidinamine and Its Analogues

Direct Synthetic Routes to the Pyrrolidinamine Core

Direct synthetic routes to the pyrrolidinamine core involve the construction of the pyrrolidine (B122466) ring and the introduction of the amino group. These methods can be broadly categorized into conventional and protecting group-assisted strategies.

Conventional methods for synthesizing the pyrrolidine ring often involve cyclization reactions of acyclic precursors. nih.gov For instance, the intramolecular amination of organoboronates can yield pyrrolidines. organic-chemistry.org Another common approach is the [3+2] cycloaddition reaction between azomethine ylides and alkenes, which can generate densely substituted pyrrolidines. acs.org

One of the key intermediates for many pyrrolidine-containing drugs is 3-aminopyrrolidine (B1265635). sigmaaldrich.com The synthesis of this core structure can be achieved through various classical organic reactions. For example, novel 3-aminopyrrolidine derivatives have been synthesized and evaluated for their antagonistic activity against human chemokine receptor 2. nih.gov

While direct synthesis of 1-propyl-3-pyrrolidinamine is not extensively detailed in readily available literature, its synthesis would logically proceed from a suitable 3-aminopyrrolidine precursor followed by N-alkylation with a propyl group. The synthesis of N-alkylated derivatives of 3-aminopyrrolidine has been a subject of study. sigmaaldrich.com

A general representation of a conventional approach to a substituted pyrrolidine is the one-pot synthesis from alkyl dihalides and primary amines under microwave irradiation, which provides an efficient route to various nitrogen-containing heterocycles. organic-chemistry.org

Protecting groups are crucial in the multi-step synthesis of complex molecules like this compound to prevent unwanted side reactions. springernature.com The amino group of the pyrrolidine ring is often protected during synthesis. Common protecting groups for amines include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). peptide.com

A specific example is the chiral synthesis of (S)-3-aminopyrrolidine dihydrochloride, which utilizes N-tert-butoxycarbonyl (Boc) protection. google.com In this multi-step synthesis starting from trans-4-hydroxyl-L-proline, the nitrogen of the pyrrolidine ring is protected with a Boc group after decarboxylation. This protection allows for subsequent chemical transformations on other parts of the molecule without affecting the secondary amine. The Boc group is then removed in the final step using concentrated hydrochloric acid. google.com

Protecting Group Abbreviation Cleavage Conditions Reference
tert-butoxycarbonylBocAcidic (e.g., TFA, HCl) peptide.comgoogle.com
9-fluorenylmethoxycarbonylFmocBasic (e.g., piperidine) iris-biotech.de
BenzyloxycarbonylCbz, ZCatalytic hydrogenation peptide.com
TritylTrtMildly acidic peptide.com

Asymmetric Synthesis and Stereoselective Preparation

The stereochemistry of the 3-aminopyrrolidine core is often critical for its biological activity. nih.gov Therefore, asymmetric synthesis and stereoselective preparation methods are of paramount importance. These methods aim to produce a single enantiomer of the target molecule.

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereochemistry is established, the auxiliary is removed.

A well-established chiral auxiliary is Ellman's chiral sulfinamide (tert-butanesulfinamide). nih.gov This auxiliary can be condensed with aldehydes or ketones to form N-sulfinylimines. The subsequent addition of a nucleophile to the imine proceeds with high diastereoselectivity, controlled by the chiral sulfinyl group. This approach can be used to synthesize chiral propargylamines, which are valuable building blocks. nih.gov Although not a direct synthesis of a pyrrolidine, this methodology highlights the power of chiral auxiliaries in creating stereocenters in amine-containing molecules, a strategy applicable to the synthesis of precursors for chiral pyrrolidinamines.

The pyrrolidine scaffold itself is a cornerstone of many organocatalysts, which can be considered a type of chiral auxiliary in a catalytic sense. unibo.it Proline and its derivatives are widely used to catalyze asymmetric reactions. mdpi.com

Enantioselective catalysis is a powerful tool for the synthesis of chiral molecules, offering high efficiency and stereocontrol. Various catalytic systems have been developed for the asymmetric synthesis of pyrrolidines.

For example, copper(I) and silver-based catalysts are widely employed in asymmetric 1,3-dipolar cycloadditions of azomethine ylides to produce chiral pyrrolidines. whiterose.ac.uk In a different approach, a highly enantioselective copper-catalyzed cyclizative aminoboration has been developed to synthesize chiral 2,3-cis-disubstituted piperidines, a strategy that could potentially be adapted for pyrrolidine synthesis. nih.gov

Gold(I) catalysts have also been used in the enantioselective synthesis of complex molecules containing the pyrrolidine ring. Chiral gold(I) complexes with C2-symmetric 2,5-diarylpyrrolidines have shown high enantioselectivities in various cyclization reactions. nih.gov

The CBS reduction, which utilizes oxazaborolidine catalysts generated in situ from chiral amino alcohols, is a well-established method for the asymmetric reduction of prochiral ketones to chiral secondary alcohols. mdpi.com This methodology is a cornerstone of asymmetric synthesis and can be applied to create chiral precursors for pyrrolidinamine synthesis.

Catalyst Type Reaction Key Features Reference
Copper(I)/Silver1,3-Dipolar CycloadditionHigh diastereoselectivity and enantioselectivity whiterose.ac.uk
Gold(I)Intramolecular CycloadditionHigh enantioselectivities for complex scaffolds nih.gov
Oxazaborolidine (CBS)Ketone ReductionHigh enantiomeric excess for chiral alcohols mdpi.com
Cobalt/NickelHydroalkylationRegio- and enantioselective C-alkylation organic-chemistry.org

Biocatalysis has emerged as a green and highly selective alternative to traditional chemical synthesis. nih.gov Enzymes can operate under mild conditions and often exhibit excellent chemo-, regio-, and stereoselectivity. nih.gov

Transaminases (TAs) are particularly useful for the synthesis of chiral amines. These enzymes catalyze the transfer of an amino group from an amine donor to a ketone substrate, producing a chiral amine with high enantiomeric excess. researchgate.net Engineered transaminases have been developed to accept a wide range of substrates, including those that lead to the formation of cyclic amines. nih.gov For instance, the asymmetric synthesis of 2-substituted pyrrolidines and piperidines from ω-chloroketones has been achieved using transaminases, with enantiomeric excesses greater than 95%. acs.org

Another biocatalytic approach involves the use of engineered cytochrome P450 enzymes. These enzymes can catalyze intramolecular C-H amination of organic azides to construct chiral pyrrolidines with good enantioselectivity and catalytic efficiency. acs.orgnih.gov This method offers a direct way to form the pyrrolidine ring with a defined stereochemistry.

Furthermore, a photoenzymatic cascade has been developed for the synthesis of N-Boc-3-aminopyrrolidine from unfunctionalized pyrrolidine, demonstrating the potential of combining biocatalysis with other modern synthetic techniques. acs.org

Enzyme Class Reaction Type Advantages Reference
Transaminases (TAs)Asymmetric amination of ketonesHigh stereoselectivity, broad substrate scope nih.govresearchgate.netacs.org
Cytochrome P450Intramolecular C-H aminationDirect formation of chiral pyrrolidine ring acs.orgnih.gov
Imine ReductasesReduction of iminesSynthesis of chiral cyclic amines nih.gov
Monoamine OxidasesOxidative reactionsPart of biocatalytic cascades nih.gov

Process Optimization and Scalability Considerations for Preparative Synthesis

The successful transition of a synthetic route from laboratory-scale to industrial-scale production hinges on meticulous process optimization and careful consideration of scalability factors. For the preparative synthesis of this compound and its analogues, several key aspects must be addressed to ensure an efficient, cost-effective, and safe manufacturing process. These considerations span the choice of starting materials, reaction conditions, purification methods, and adherence to regulatory and safety guidelines.

A primary consideration in process optimization is the selection of a synthetic strategy that is both robust and amenable to large-scale operations. While numerous methods exist for the synthesis of the core 3-aminopyrrolidine scaffold, not all are suitable for industrial application. mdpi.com For instance, multi-step syntheses, while valuable in academic research for achieving high stereoselectivity, may be less practical for large-scale production due to cumulative yield losses and increased operational complexity. mdpi.com Therefore, convergent synthetic approaches, where key fragments are prepared separately and then combined, are often favored.

One of the initial steps in optimizing the synthesis of this compound would involve the efficient N-propylation of a suitable 3-aminopyrrolidine precursor. The choice of the propylating agent and reaction conditions is critical. While laboratory-scale syntheses might employ reagents like 1-bromopropane (B46711) or 1-iodopropane, industrial-scale processes may favor more cost-effective and less hazardous alternatives such as propyl sulfates or propanal via reductive amination. The latter approach, utilizing a reducing agent like sodium borohydride (B1222165) or catalytic hydrogenation, can be highly efficient and generate fewer waste products.

Optimization of reaction parameters is another crucial aspect. This involves a systematic study of variables such as temperature, pressure, reaction time, and catalyst loading to maximize yield and minimize impurities. For instance, in a catalytic hydrogenation step, the choice of catalyst (e.g., palladium on carbon, platinum oxide), solvent, and hydrogen pressure can significantly impact the reaction's efficiency and selectivity. The use of design of experiments (DoE) methodologies can be instrumental in efficiently exploring the multidimensional reaction space and identifying optimal conditions.

The scalability of the chosen synthetic route is a paramount concern. A reaction that performs well in a round-bottom flask may behave very differently in a multi-hundred-liter reactor. Factors such as heat transfer, mass transfer, and mixing become increasingly important on a larger scale. Exothermic reactions, for example, require careful thermal management to prevent runaway reactions. The physical properties of intermediates, such as their solubility and crystallinity, also play a significant role in the ease of handling and purification at scale.

Purification of the final product and intermediates is another area where scalability considerations are vital. Laboratory-scale purifications often rely on chromatography, which is generally not feasible for large quantities. Industrial-scale purifications typically involve techniques such as crystallization, distillation, and extraction. The development of a robust crystallization process for this compound would be a key objective, as it can provide a highly pure product in a single, scalable operation.

The table below outlines key parameters and their considerations for the process optimization and scalability of this compound synthesis.

ParameterLaboratory-Scale ConsiderationIndustrial-Scale Consideration
Starting Materials High purity, readily available reagents.Cost-effectiveness, supplier reliability, safety in handling large quantities.
Solvents Wide variety of solvents may be used.Limited to a selection of approved, recyclable, and low-toxicity solvents.
Reaction Conditions Precise temperature and pressure control is straightforward.Heat and mass transfer limitations need to be addressed.
Purification Chromatography is a common technique.Crystallization, distillation, and extraction are preferred.
Waste Management Disposal of small quantities of waste.Minimization of waste streams and development of recycling processes are critical.
Safety Standard laboratory safety protocols.Rigorous process safety management (PSM) and hazard and operability (HAZOP) studies are required.

Furthermore, the development of analytical methods for in-process control (IPC) is essential for monitoring the progress of the reaction and ensuring the quality of the product. Techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to track the consumption of reactants and the formation of products and impurities.

Chemical Derivatization Strategies for 1 Propyl 3 Pyrrolidinamine

Strategies for Enhanced Analytical Performance

The inherent chemical properties of 1-Propyl-3-pyrrolidinamine, such as its lack of a strong chromophore and its polarity, can present challenges for certain analytical techniques like HPLC with UV detection or mass spectrometry. semanticscholar.org Chemical derivatization addresses these limitations by introducing specific functional groups that improve detectability and chromatographic behavior. researchgate.netenv.go.jp

For quantitative analysis using high-performance liquid chromatography (HPLC) with UV-Visible or fluorescence detectors, it is often necessary to attach a light-absorbing (chromophore) or light-emitting (fluorophore) tag to the analyte. nih.govnih.gov This is particularly relevant for compounds like this compound which lack native absorbance in the UV-Vis spectrum. semanticscholar.org The primary amine at the C-3 position is the ideal site for such derivatization.

Common fluorogenic reagents that react specifically with primary amines include o-phthalaldehyde (B127526) (OPA) and fluorescamine. sdiarticle4.comnih.gov OPA reacts with the primary amino group in the presence of a thiol (like 2-mercaptoethanol) under basic conditions to form a highly fluorescent isoindole derivative, with excitation typically around 340 nm and emission at 455 nm. sdiarticle4.com The reaction is rapid, making it suitable for both pre- and post-column derivatization setups. sdiarticle4.com Fluorescamine is another reagent that reacts swiftly with primary amines to form fluorescent pyrrolidone products; it is itself non-fluorescent, which minimizes background interference. sdiarticle4.comcreative-proteomics.com

Other widely used reagents include Dansyl chloride (DNS-Cl) and 9-fluorenylmethyl chloroformate (FMOC-Cl), which react with both primary and secondary amines. researchgate.net DNS-Cl forms highly fluorescent sulfonamide derivatives that are stable and can be detected with high sensitivity. creative-proteomics.com FMOC-Cl is also used to create fluorescent derivatives suitable for HPLC analysis. researchgate.net These pre-column derivatization reactions convert the polar amine into a more hydrophobic derivative, which can also improve its retention and separation on reverse-phase chromatography columns.

Table 1. Spectroscopic Derivatization Reagents for the Primary Amine of this compound
ReagentAbbreviationDetection MethodTypical Reaction ConditionsKey Advantages
o-Phthalaldehyde (+ Thiol)OPAFluorescence (Ex: ~340 nm, Em: ~455 nm)Aqueous basic medium (pH 9-10), room temperature, rapid reaction (minutes). sdiarticle4.comReagent is non-fluorescent, rapid reaction. sdiarticle4.com
Fluorescamine-FluorescenceBorate buffer (pH 9-10), room temperature, rapid reaction. researchgate.netsdiarticle4.comSpecific for primary amines, reagent is non-fluorescent. sdiarticle4.comcreative-proteomics.com
Dansyl chlorideDNS-ClFluorescence / UVAlkaline pH, reaction time 30-120 minutes. sdiarticle4.comForms stable, highly fluorescent derivatives. creative-proteomics.com
9-Fluorenylmethyl chloroformateFMOC-ClFluorescence / UVAqueous basic medium.Increases sensitivity and improves chromatographic properties. semanticscholar.org

For mass spectrometry (MS) analysis, derivatization can significantly improve performance by enhancing ionization efficiency, increasing the hydrophobicity of the analyte for better chromatographic separation, and directing fragmentation patterns for more specific detection. rsc.orgnih.gov The primary amine of this compound is a prime target for these modifications.

One strategy involves tagging the amine with a group that has a high proton affinity, which improves signal response in positive mode electrospray ionization (ESI). rsc.orgnih.gov Acylation of the amine with reagents such as acyl chlorides can introduce a stable tag that increases the molecule's mass, moving it to a clearer region of the mass spectrum, and can improve its chromatographic properties. rsc.org For instance, derivatization with succinimidylferrocenyl propionate (B1217596) forms a stable amide that can be readily detected by LC-ESI-MS. researchgate.net

Such derivatization not only enhances sensitivity but also improves the specificity and reliability of quantification. nih.gov For gas chromatography-mass spectrometry (GC-MS), derivatization is often required to increase the volatility and thermal stability of polar amines. cdc.gov This typically involves reactions like acylation or silylation to cap the polar N-H bond.

Table 2. Derivatization Strategies for Mass Spectrometry Analysis
Reagent ClassExample ReagentPurposeAnalytical Benefit
Acyl ChloridesBenzoyl chlorideIncrease mass and hydrophobicity. researchgate.netImproved chromatographic retention and potential for enhanced ionization. rsc.org
N-Hydroxysuccinimide EstersSuccinimidylferrocenyl propionateIntroduce a stable, easily ionizable tag. researchgate.netUnambiguous identification by mass spectra and improved reproducibility. researchgate.net
Silylating AgentsN-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)Increase volatility for GC-MS. uva.esEnables analysis of polar amines by GC-MS by reducing polarity and increasing thermal stability. uva.es

Synthetic Functionalization for Novel Compound Generation

Beyond analytical applications, this compound serves as a versatile scaffold for the synthesis of more complex molecules. Its two distinct nitrogen centers—a primary exocyclic amine and a tertiary endocyclic amine—allow for a range of chemical modifications.

N-alkylation and N-acylation are fundamental reactions for modifying the amino groups of this compound to generate new derivatives. chemrxiv.orgresearchgate.net These reactions almost exclusively occur at the more nucleophilic and sterically accessible primary amine at the C-3 position, rather than the sterically hindered tertiary amine within the pyrrolidine (B122466) ring.

N-Acylation involves the reaction of the primary amine with an acylating agent, such as an acyl chloride or an acid anhydride, typically in the presence of a base to neutralize the acid byproduct. mdpi.comsemanticscholar.org This reaction forms a stable amide bond and is a widely used method for synthesizing a vast array of compounds. researchgate.net For example, reacting this compound with acetyl chloride would yield N-(1-propylpyrrolidin-3-yl)acetamide.

N-Alkylation introduces an alkyl group onto the primary amine. This can be achieved through reaction with an alkyl halide (e.g., methyl iodide) or via reductive amination with an aldehyde or ketone. google.com Under controlled conditions, mono-alkylation can be achieved to yield a secondary amine. Forcing conditions or the use of excess alkylating agent could lead to di-alkylation, forming a quaternary ammonium (B1175870) salt at the C-3 position. The synthesis of novel 3-aminopyrrolidine (B1265635) derivatives is an active area of research for developing new pharmacologically active agents. nih.gov

Table 3. Synthetic Functionalization at the C-3 Amino Group
Reaction TypeReagent ExampleProduct Functional GroupExpected Product Name
N-AcylationAcetyl ChlorideAmideN-(1-propylpyrrolidin-3-yl)acetamide
N-AcylationBenzoyl ChlorideAmideN-(1-propylpyrrolidin-3-yl)benzamide
N-AlkylationMethyl IodideSecondary AmineN-methyl-1-propylpyrrolidin-3-amine
Reductive AminationAcetone + Reducing Agent (e.g., NaBH(OAc)₃)Secondary AmineN-isopropyl-1-propylpyrrolidin-3-amine

Modifying the carbon skeleton of the pyrrolidine ring presents a greater synthetic challenge than functionalizing the exocyclic amine. Achieving regioselectivity—the ability to functionalize a specific carbon atom—often requires advanced synthetic methods. Direct C-H functionalization is a powerful tool for this purpose.

Palladium-catalyzed C-H arylation, for instance, allows for the selective formation of C-C bonds at specific positions on the ring. acs.org To functionalize the pyrrolidine ring of this compound, a multi-step approach would be necessary. First, the reactive primary amine at C-3 would need to be protected (e.g., as a carbamate). Then, a directing group, such as an aminoquinoline auxiliary, could be installed on the protected amine. acs.org This directing group would then guide a transition metal catalyst (e.g., palladium) to activate and functionalize a specific C-H bond on the pyrrolidine ring, for example at the C-4 position, with excellent regio- and stereoselectivity. acs.org Subsequent removal of the directing group and the protecting group would yield a novel, ring-functionalized pyrrolidine derivative. This strategy provides access to cis-3,4-disubstituted pyrrolidines, which are valuable motifs in medicinal chemistry. acs.org

Reaction Mechanisms and Chemical Transformations Involving 1 Propyl 3 Pyrrolidinamine

Mechanistic Investigations of Direct Reactions

No specific mechanistic investigations on the direct reactions of 1-Propyl-3-pyrrolidinamine have been found in the reviewed literature.

Role in Intermolecular and Intramolecular Processes

There is no available data detailing the role of this compound in specific intermolecular or intramolecular processes.

Stereochemical Outcomes and Diastereoselective Control in Reactions

While general principles of stereocontrol in pyrrolidine (B122466) synthesis are well-established, there are no specific studies on the stereochemical outcomes or diastereoselective control in reactions involving this compound.

Catalytic Roles of 1 Propyl 3 Pyrrolidinamine and Its Structural Derivatives

Organocatalysis by Pyrrolidinamine Structures

The pyrrolidine (B122466) motif is a cornerstone of modern organocatalysis, largely due to the pioneering work with proline and its derivatives. nih.gov 1-Propyl-3-pyrrolidinamine and related structures can engage in similar catalytic cycles, leveraging the nucleophilicity of the nitrogen atoms to activate substrates.

A primary mode of action for pyrrolidine-based catalysts is through the formation of enamine intermediates with carbonyl compounds. nih.govresearchgate.net This process involves the reversible reaction of the secondary amine of the pyrrolidine ring with a ketone or aldehyde to form a nucleophilic enamine. nih.gov This enamine then reacts with an electrophile, followed by hydrolysis to regenerate the catalyst and furnish the product. nih.gov

The general mechanism for enamine catalysis can be illustrated as follows:

Enamine Formation: The secondary amine of the pyrrolidinamine catalyst reacts with a carbonyl compound (e.g., a ketone or aldehyde) to form a carbinolamine intermediate. This intermediate then dehydrates to yield the enamine.

Nucleophilic Attack: The resulting enamine, which is a soft nucleophile, attacks an electrophilic substrate. This is the key bond-forming step.

Hydrolysis and Catalyst Regeneration: The resulting iminium ion is hydrolyzed to release the functionalized carbonyl product and regenerate the pyrrolidinamine catalyst, allowing it to re-enter the catalytic cycle.

While direct studies on this compound in this context are not extensively documented, the reactivity of the pyrrolidine ring is expected to follow this established pathway. The presence of the additional 3-amino-propyl group could influence the catalyst's solubility, steric environment, and potential for secondary interactions, thereby modulating its activity and selectivity.

Table 1: Key Steps in Enamine Catalysis

StepDescription
1. Catalyst Activation The secondary amine of the pyrrolidine ring reacts with a carbonyl substrate.
2. Enamine Formation A molecule of water is eliminated to form the key enamine intermediate.
3. C-C Bond Formation The enamine acts as a nucleophile, attacking an electrophile.
4. Product Release The resulting iminium ion is hydrolyzed to yield the product and regenerate the catalyst.

Brønsted Acid/Base Catalysis in Organic Transformations

The amine functionalities in this compound and its derivatives can also act as Brønsted acids or bases to catalyze reactions. rsc.orgwiley-vch.de The primary amine on the propyl chain and the secondary amine in the pyrrolidine ring can accept or donate protons, facilitating a variety of organic transformations. youtube.com

As a Brønsted base , the lone pair of electrons on the nitrogen atoms can deprotonate a pronucleophile, increasing its nucleophilicity and promoting its reaction with an electrophile. For example, in a Michael addition, the pyrrolidinamine could deprotonate a carbon acid, which then adds to an α,β-unsaturated carbonyl compound.

Conversely, in its protonated form, the pyrrolidinammonium ion can act as a Brønsted acid . This acidic form can activate an electrophile by protonating it, making it more susceptible to nucleophilic attack. youtube.com This dual functionality is a key feature of many aminocatalysts. The ability of the catalyst to shuttle protons can be crucial for the turnover of the catalytic cycle.

The interplay between the two amine groups in this compound could lead to cooperative effects, where one group acts as a Brønsted base while the other, in its protonated form, acts as a Brønsted acid, potentially within the same transition state.

Ligand Applications in Metal-Catalyzed Reactions

The nitrogen atoms in this compound and its derivatives are excellent donors for transition metals, making them valuable ligands in a wide range of metal-catalyzed reactions. The ability of the 3-aminopropyl side chain to chelate with the pyrrolidine nitrogen can form stable five- or six-membered rings with a metal center, enhancing the stability and activity of the catalyst.

Structurally similar chelating ligands, such as 3-dimethylamino-1-propyl ligands, have been successfully employed in the synthesis of nickel(II), palladium(II), and platinum(II) complexes. illinois.edu These complexes have shown utility in processes like chemical vapor deposition. illinois.edu By analogy, this compound could serve as a bidentate ligand in various cross-coupling reactions, hydrogenations, and aminations.

The steric and electronic properties of the ligand can be fine-tuned by modifying the substituents on the pyrrolidine ring or the propyl chain. This allows for the optimization of the catalyst's performance for a specific transformation. For instance, the introduction of bulky groups could enhance enantioselectivity in asymmetric catalysis.

Table 2: Potential Metal-Catalyzed Reactions Employing Pyrrolidinamine Ligands

Reaction TypePotential Role of LigandMetal Center Examples
Cross-Coupling Stabilizes the active metal species, influences reductive elimination.Pd, Ni, Cu
Hydrogenation Modulates the electronic properties of the metal, affecting hydride transfer.Ru, Rh, Ir
C-H Amination Directs the metal to a specific C-H bond, controls selectivity. nih.govPd, Cu, Fe

Mechanistic Insights into Catalytic Activation and Turnover

The catalytic activation of this compound and its derivatives depends on the specific reaction type. In organocatalysis, activation is typically achieved through the formation of the aforementioned enamine or through protonation/deprotonation. researchgate.netnih.gov The turnover of the catalyst involves the regeneration of the free amine after the product is released.

In metal-catalyzed reactions, the activation process involves the coordination of the pyrrolidinamine ligand to the metal precursor. The catalytic cycle then proceeds through a series of steps such as oxidative addition, migratory insertion, and reductive elimination. The ligand plays a crucial role in each of these steps, influencing the reaction rate, selectivity, and catalyst stability.

For example, in a palladium-catalyzed cross-coupling reaction, the pyrrolidinamine ligand would coordinate to the palladium(0) precursor. This complex would then undergo oxidative addition with an aryl halide. The resulting palladium(II) species would then undergo transmetalation and subsequent reductive elimination to form the product and regenerate the palladium(0) catalyst. The stability of the ligand-metal complex is critical for preventing catalyst decomposition and ensuring a high turnover number.

Computational studies, such as Density Functional Theory (DFT), are often employed to gain a deeper understanding of the mechanistic pathways and the role of the catalyst in lowering the activation energies of key steps. nih.gov Such studies can elucidate the structure of transition states and intermediates, providing valuable insights for the rational design of more efficient catalysts. rsc.org

Computational and Theoretical Investigations of 1 Propyl 3 Pyrrolidinamine

Quantum Mechanical (QM) and Density Functional Theory (DFT) Studies

Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic structure and energetics of molecules. These methods are instrumental in exploring the potential energy surface of a molecule to identify stable conformations and the transition states that connect them.

The pyrrolidine (B122466) ring of 1-Propyl-3-pyrrolidinamine is not planar and can adopt various puckered conformations, often referred to as "envelope" or "twist" forms. The orientation of the propyl group on the nitrogen atom and the amino group at the 3-position will significantly influence the relative stability of these conformers.

A conformational analysis using DFT would typically involve a systematic search of the potential energy surface. This is achieved by rotating the rotatable bonds, such as the C-N bond of the propyl group and the C-C bonds within the pyrrolidine ring, and calculating the energy of each resulting geometry. The results of such an analysis would reveal the global minimum energy conformation (the most stable structure) and other low-energy local minima.

For example, studies on other substituted pyrrolidines have shown that the nature and position of substituents dictate the preferred ring pucker. nih.gov In the case of this compound, the bulky propyl group would likely favor an equatorial position to minimize steric hindrance, which in turn would influence the puckering of the five-membered ring. The amino group at the 3-position can also exist in either an axial or equatorial-like position, leading to different stereoisomers with distinct energy levels.

Illustrative Data Table: Predicted Relative Energies of this compound Conformers

ConformerPyrrolidine Ring PuckerPropyl Group OrientationAmino Group OrientationRelative Energy (kcal/mol)
1 Envelope (C2-endo)EquatorialEquatorial0.00 (Global Minimum)
2 Twist (T3)EquatorialEquatorial0.85
3 Envelope (C3-exo)EquatorialAxial1.52
4 Envelope (C2-endo)AxialEquatorial3.20

Note: This table is illustrative and represents the type of data that would be generated from a DFT conformational analysis. The values are hypothetical.

DFT is a powerful tool for elucidating reaction mechanisms by locating and characterizing transition states. For reactions involving this compound, such as N-alkylation, acylation, or its participation as a nucleophile, DFT calculations can map out the entire reaction pathway. This involves identifying the structures of the reactants, intermediates, transition states, and products, and calculating their corresponding energies.

The activation energy (the energy difference between the reactants and the transition state) determines the rate of a reaction. Computational studies on the synthesis of substituted pyrrolidines have successfully used transition state analysis to understand stereoselectivity and reaction outcomes. emich.eduacs.org For instance, in a hypothetical reaction where this compound acts as a catalyst, DFT could be used to model the catalytic cycle, identifying the rate-determining step and providing insights into how to optimize the reaction conditions.

Mechanistic studies on the synthesis of pyrrolidines via copper-catalyzed intramolecular C-H amination have utilized DFT to propose a catalytic cycle and understand the influence of different ligands on the reaction outcome. acs.orgnih.gov Similar approaches could be applied to reactions involving this compound to gain a deeper understanding of their mechanisms.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While QM methods are excellent for studying static structures and reaction pathways, Molecular Dynamics (MD) simulations are employed to investigate the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves.

The conformation and reactivity of this compound can be significantly influenced by its environment, particularly the solvent. MD simulations are well-suited to study these solvent effects. By simulating the molecule in a box of explicit solvent molecules (e.g., water, methanol), one can observe how the solvent interacts with the solute and affects its conformational preferences.

MD studies on N-methylpyrrolidone in water have shown that the pyrrolidone ring has a strong structuring effect on the surrounding water molecules. rsc.org For this compound, MD simulations could reveal the nature of the hydrogen bonding between the amino group and water, as well as the hydrophobic interactions of the propyl group. These simulations can also track the transitions between different conformations of the pyrrolidine ring, providing information on the flexibility of the molecule in solution.

Illustrative Data Table: Hydrogen Bond Analysis from an MD Simulation of this compound in Water

Hydrogen Bond DonorHydrogen Bond AcceptorAverage H-Bond Distance (Å)H-Bond Occupancy (%)
Amino Group (N-H)Water (Oxygen)1.9585
Water (Hydrogen)Amino Group (Nitrogen)2.1070
Water (Hydrogen)Pyrrolidine Nitrogen2.2545

Note: This table is illustrative and represents the type of data that would be generated from an MD simulation. The values are hypothetical.

Computational Prediction of Stereoselectivity and Substrate Recognition

Computational methods are increasingly used to predict the stereochemical outcome of reactions and to understand how molecules recognize and bind to each other.

For reactions involving the chiral center at the 3-position of this compound, computational models can be used to predict which stereoisomer will be preferentially formed. This often involves calculating the energies of the transition states leading to the different stereoisomers. The stereoisomer formed via the lower energy transition state is generally the major product. Computational studies on the stereoselective synthesis of substituted pyrrolidines have demonstrated the utility of this approach in guiding experimental efforts to achieve high stereoselectivity. emich.eduacs.org

Furthermore, if this compound were to be investigated as a ligand for a biological target, such as a receptor or enzyme, molecular docking and MD simulations could be used to predict its binding mode and affinity. These methods are crucial in drug discovery and development for understanding ligand-protein interactions at a molecular level.

Advanced Applications in Organic Synthesis and Chemical Sciences

1-Propyl-3-pyrrolidinamine as a Chiral Building Block

The value of chiral molecules in the synthesis of enantiomerically pure compounds is well-established, particularly in the pharmaceutical industry. chemimpex.com Chiral pyrrolidines, in particular, are recognized as crucial building blocks in asymmetric synthesis. nih.gov The structure of this compound, which contains a stereogenic center at the C-3 position of the pyrrolidine (B122466) ring, makes it an excellent candidate for use as a chiral building block. The presence of both a primary and a tertiary amine offers multiple points for synthetic modification, allowing for the diastereoselective and enantioselective construction of more complex chiral molecules.

The synthesis of chiral pyrrolidines often starts from readily available chiral precursors, such as amino acids like proline, or through asymmetric synthesis methodologies. nih.govmdpi.com These methods have been refined to produce a wide array of substituted chiral pyrrolidines. mdpi.com While specific synthetic routes starting from this compound are not extensively detailed in the literature, the principles of using similar chiral amines are well-documented. For instance, chiral amines are instrumental in creating enantiomerically pure compounds, which is a critical aspect of pharmaceutical production. chemimpex.com The dual amine functionality of this compound allows for differential protection and subsequent reaction at either the primary or tertiary amine, providing a versatile handle for asymmetric transformations. The inherent chirality of the molecule can be used to direct the stereochemical outcome of reactions at other sites, a fundamental principle in asymmetric synthesis.

Table 1: Synthetic Strategies for Chiral Pyrrolidines

Synthetic Approach Description Key Features
From Chiral Pool Utilization of naturally occurring chiral molecules like L-proline or 4-hydroxyproline (B1632879) as starting materials. mdpi.com Readily available, well-defined stereochemistry.
Asymmetric Cycloaddition Diastereoselective and enantioselective 1,3-dipolar cycloadditions to form the pyrrolidine ring with control over multiple stereocenters. acs.org High efficiency in creating stereogenic centers.
Catalytic Asymmetric Synthesis Use of chiral catalysts, such as those based on transition metals or organocatalysts, to induce enantioselectivity in the formation of the pyrrolidine ring. organic-chemistry.org High enantiomeric excess, catalytic nature reduces waste.

Integration into Complex Molecular Architectures

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds and approved drugs. nih.govresearchgate.net This is due to its three-dimensional structure, which allows for a greater exploration of chemical space compared to flat aromatic rings. researchgate.net this compound, with its inherent chirality and multiple functional groups, is well-suited for integration into complex molecular architectures.

The primary amine at the C-3 position can serve as a nucleophile or as a point of attachment for various side chains through amide bond formation or reductive amination. The tertiary amine within the ring also influences the molecule's physicochemical properties, such as its basicity and lipophilicity, and can participate in interactions with biological targets. The propyl group on the ring nitrogen further modulates these properties and provides an additional lipophilic region.

The stereochemistry of the C-3 position is crucial, as different stereoisomers can exhibit distinct biological activities due to their differential binding to chiral biological targets like proteins and enzymes. researchgate.net The ability to synthesize and incorporate specific enantiomers of this compound into larger molecules is therefore of high importance for the development of new therapeutics. The synthesis of complex molecules often involves multi-step sequences where the pyrrolidine core, derived from a building block like this compound, is elaborated with additional functional groups and ring systems.

Utilization as a Scaffold for Rational Molecular Design

In rational drug design, a molecular scaffold is a core structure upon which various functional groups are appended to create a library of compounds with desired biological activities. nih.gov The pyrrolidine ring is considered a versatile scaffold due to its favorable properties. researchgate.net The non-planar, sp³-rich nature of the pyrrolidine ring in this compound provides an excellent starting point for creating molecules with well-defined three-dimensional shapes, which can lead to improved potency and selectivity for biological targets. bldpharm.com

Research has demonstrated the use of the closely related (S)-3-aminopyrrolidine as a scaffold for the discovery of novel dual inhibitors of Abl and PI3K kinases, which are important targets in cancer therapy. nih.gov In this work, the 3-aminopyrrolidine (B1265635) core was identified as a suitable scaffold, and various substituents were attached to explore the structure-activity relationship. nih.gov Although this study did not use the N-propylated derivative, it highlights the potential of the 3-aminopyrrolidine framework in scaffold-based drug discovery. The addition of the N-propyl group in this compound would further influence the binding interactions and pharmacokinetic properties of the resulting molecules.

The process of rational molecular design with a scaffold like this compound would involve:

Scaffold Selection: Choosing the this compound core for its desirable structural and physicochemical properties.

Computational Modeling: Using molecular docking and other computational tools to predict how derivatives of the scaffold might bind to a specific biological target.

Combinatorial Synthesis: Synthesizing a library of compounds by attaching different functional groups to the primary amine and potentially modifying the propyl group.

Biological Screening: Testing the synthesized compounds for their activity against the target to identify lead compounds for further optimization.

Potential in Polymer Chemistry and Advanced Materials Science

The application of chiral amines and pyrrolidine derivatives is also extending into the realm of polymer chemistry and materials science. chemimpex.com While the direct use of this compound in this context is not yet widely reported, its functional groups suggest several potential applications. The presence of two amine groups allows it to act as a monomer or a cross-linking agent in the synthesis of functional polymers.

For instance, the primary amine could be used to initiate ring-opening polymerizations or to form polyamides or polyimines. The tertiary amine within the pyrrolidine ring could impart specific properties to the resulting polymer, such as catalytic activity or the ability to coordinate with metal ions. Amino-functionalized polymers are a significant class of materials with applications as antibacterial agents, gene delivery carriers, and biodegradable plastics. rsc.org The incorporation of a chiral diamine like this compound could lead to polymers with unique stereochemical properties, which could be advantageous for applications in chiral separations or as catalysts for asymmetric reactions.

In materials science, amine-functionalized surfaces are of great interest for a variety of applications, including chromatography, catalysis, and sensing. This compound could be grafted onto the surface of materials like silica (B1680970) or polymers to introduce chiral recognition sites or to alter the surface properties. The functionalization of porous polymers with amines has been shown to enhance their performance in gas adsorption and separation. mdpi.com The specific structure of this compound could offer unique advantages in the design of such advanced materials.

Table 2: Potential Applications of this compound in Polymer and Materials Science

Application Area Potential Role of this compound Resulting Material/Property
Polymer Synthesis Monomer in step-growth polymerization (e.g., with dicarboxylic acids). Chiral polyamides with specific recognition properties.
Cross-linking agent for polymer networks. Functionalized hydrogels or resins.
Functional Polymers Incorporation into polymer side chains. Polymers with catalytic or metal-chelating properties.
Surface Modification Grafting onto solid supports (e.g., silica, nanoparticles). Chiral stationary phases for chromatography, functionalized sensors.

Structure Activity Relationships and Mechanistic Foundations Chemically Focused

Impact of Stereoisomerism on Molecular Interactions

The presence of a chiral center at the C3 position of the pyrrolidine (B122466) ring in 1-Propyl-3-pyrrolidinamine introduces the element of stereoisomerism, a critical factor in determining its interactions with other chiral molecules. This chirality means that this compound can exist as two non-superimposable mirror images, or enantiomers: (R)-1-Propyl-3-pyrrolidinamine and (S)-1-Propyl-3-pyrrolidinamine.

The spatial arrangement of the amino group at the C3 position is opposite in the two enantiomers. This seemingly subtle difference has profound implications for how each isomer can interact with other chiral entities, such as enzymes, receptors, or chiral catalysts. In a chiral environment, the two enantiomers will exhibit different biological activities and chemical reactivities due to the diastereomeric nature of their transition states or binding complexes.

Enantiomeric Purity and its Significance in Stereoselective Processes

Enantiomeric purity, a measure of the excess of one enantiomer over the other in a mixture, is of paramount importance in stereoselective processes. In the context of catalysis, for instance, if this compound were to be used as a chiral ligand or organocatalyst, its enantiomeric purity would directly dictate the enantiomeric excess (ee) of the product. A higher enantiomeric purity of the catalyst generally leads to a higher enantioselectivity in the reaction, yielding a product that is enriched in one of the two possible enantiomers.

The significance of achieving high enantiomeric purity lies in the differential properties of enantiomers, particularly in biological systems where only one enantiomer may be therapeutically active while the other could be inactive or even harmful. Therefore, in the synthesis of chiral molecules where this compound might serve as a chiral auxiliary or catalyst, ensuring its high enantiomeric purity would be a critical step.

Substituent Effects on Chemical Reactivity and Selectivity

The chemical reactivity and selectivity of this compound are influenced by its two key substituents: the N-propyl group and the 3-amino group.

The N-propyl group , being an electron-donating alkyl group, increases the electron density on the nitrogen atom of the pyrrolidine ring. This enhanced nucleophilicity of the ring nitrogen can influence its reactivity in various reactions, such as nucleophilic substitution or addition reactions. Sterically, the propyl group also introduces bulk around the nitrogen atom, which can direct the approach of incoming reagents and thus influence the stereochemical outcome of reactions.

The 3-amino group is a primary amine, which can act as a nucleophile or a base. Its position on the pyrrolidine ring allows for the potential formation of bicyclic transition states or intermediates in certain reactions, thereby influencing both reactivity and selectivity. The basicity of this amino group can be modulated by the electronic effects of substituents on the pyrrolidine ring.

Principles of Molecular Recognition in Catalytic and Binding Contexts

Molecular recognition, the specific interaction between two or more molecules through non-covalent forces, is fundamental to catalysis and biological binding. For this compound, its ability to engage in molecular recognition would be dictated by its structural and electronic features.

In a catalytic context, if this compound were to act as a chiral ligand for a metal catalyst, it would form a chiral complex. The stereochemistry of this complex would then govern the enantioselective recognition of the substrate, leading to the preferential formation of one enantiomeric product. The key interactions involved in this recognition process would likely include:

Coordination: The nitrogen atoms of the pyrrolidine ring and the amino group could coordinate to a metal center.

Hydrogen Bonding: The amino group can act as a hydrogen bond donor, while the nitrogen of the pyrrolidine ring can act as a hydrogen bond acceptor. These interactions can help in orienting the substrate within the catalytic pocket.

Steric Repulsion: The N-propyl group and the pyrrolidine ring itself create a specific three-dimensional space that can sterically hinder the approach of the substrate in certain orientations, thus favoring a specific reaction pathway.

Similarly, in a binding context, such as interaction with a biological receptor, the same principles of molecular recognition would apply. The specific stereochemistry of this compound would allow for a complementary fit into a chiral binding pocket, stabilized by a network of non-covalent interactions.

Table of Research Findings on Related Pyrrolidine Derivatives (Illustrative)

Since direct research on this compound is limited, the following table presents findings for structurally related pyrrolidine derivatives to illustrate the principles discussed.

Pyrrolidine DerivativeApplicationKey Findings
(S)-(-)-2-(Diphenylmethyl)pyrrolidineOrganocatalyst in Michael additionsHigh enantioselectivities (up to 99% ee) are achieved due to the steric bulk of the diphenylmethyl group creating a well-defined chiral environment.
(S)-ProlineOrganocatalyst in aldol reactionsThe carboxylic acid and secondary amine groups work in concert to activate the reactants and control the stereochemistry through a hydrogen-bonded transition state.
N-Benzyl-3-aminopyrrolidineLigand in asymmetric transfer hydrogenationThe coordination of both nitrogen atoms to the metal center and the steric influence of the benzyl group lead to high enantioselectivity.

This illustrative data underscores the importance of stereochemistry and substituent effects in dictating the function of pyrrolidine-based molecules in catalysis and molecular recognition. While awaiting specific studies on this compound, these examples provide a strong foundation for understanding its potential chemical behavior.

Conclusion and Future Research Perspectives

Synthesis of Current Academic Research Trends on 1-Propyl-3-pyrrolidinamine

A comprehensive review of existing literature indicates that dedicated research on this compound is not extensively published. The compound is commercially available from chemical suppliers as a building block for organic synthesis. sigmaaldrich.com This suggests its primary role is as a starting material or intermediate in the synthesis of more complex molecules. General synthetic methods for producing substituted pyrrolidines are well-established, often involving multi-step processes that can include reductive amination, cyclization reactions, and various catalytic approaches. organic-chemistry.org However, specific, optimized synthetic routes and detailed characterization studies for this compound are not readily found in peer-reviewed journals. The broader research on pyrrolidine (B122466) derivatives showcases their importance in the development of pharmaceuticals and other biologically active compounds, but this body of work does not specifically detail the unique properties or applications of the 1-propyl substituted variant at the 3-amino position. researchgate.netnih.gov

Identification of Existing Knowledge Gaps and Unexplored Research Avenues

The current state of research presents several significant knowledge gaps concerning this compound. The fundamental chemical and physical properties of the compound are not extensively documented in academic literature. sigmaaldrich.com While basic information such as its molecular formula (C7H16N2) and molecular weight (128.22 g/mol ) are known, in-depth spectroscopic data, conformational analysis, and reactivity profiles are largely unavailable.

Furthermore, the potential biological activities and pharmacological profile of this compound remain entirely unexplored. There is a clear opportunity for research into its potential interactions with biological targets, such as enzymes and receptors. Screening this compound for various biological activities, including antimicrobial, anticancer, or central nervous system effects, could unveil novel therapeutic applications.

From a synthetic chemistry perspective, the development of efficient, stereoselective, and scalable synthetic routes to this compound would be a valuable contribution. Such studies could facilitate its broader use in research and development.

Emerging Directions and Potential Future Contributions to the Field

The future for research on this compound is open to numerous possibilities. A primary emerging direction would be its utilization as a scaffold in medicinal chemistry. The pyrrolidine ring is a common motif in many successful drugs, and the specific substitution pattern of this compound could offer unique structural and electronic properties for the design of novel therapeutic agents.

Future contributions could focus on several key areas:

Synthesis and Characterization: Detailed studies on the synthesis, purification, and comprehensive characterization of this compound would provide a foundational dataset for all subsequent research.

Biological Screening: A systematic evaluation of the compound's biological activity against a wide range of targets could identify potential lead compounds for drug discovery.

Derivative Synthesis: The amine functionalities of this compound provide convenient handles for the synthesis of a library of derivatives. These derivatives could then be screened for enhanced biological activity or other desirable properties.

Computational Studies: In silico modeling and computational chemistry could be employed to predict the compound's properties, potential biological targets, and to guide the design of new derivatives.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 1-Propyl-3-pyrrolidinamine in laboratory settings?

  • Methodological Answer :

  • Ventilation : Use fume hoods to minimize inhalation exposure. In case of inhalation, move to fresh air and seek medical attention .
  • PPE : Wear nitrile gloves, lab coats, and safety goggles. For skin contact, wash immediately with soap and water .
  • Storage : Keep containers tightly sealed in dry, well-ventilated areas. Opened containers must be resealed upright to prevent leakage .
  • First Aid : For eye exposure, rinse with water for ≥15 minutes. Do not induce vomiting if ingested; rinse mouth and consult a physician .

Q. How can researchers synthesize this compound with high purity?

  • Methodological Answer :

  • Synthesis Route : Employ reductive amination of 3-pyrrolidinone with propylamine using sodium cyanoborohydride in methanol under nitrogen.
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or fractional distillation. Monitor purity via GC-MS or NMR (e.g., δ 1.45 ppm for propyl chain protons) .
  • Yield Optimization : Adjust stoichiometry (1:1.2 molar ratio of ketone to amine) and reaction time (12–24 hrs at 60°C).

Q. What analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • Structural Confirmation :
  • NMR : 1H^1H NMR (e.g., pyrrolidine ring protons at δ 2.5–3.0 ppm) and 13C^{13}C NMR (e.g., carbonyl carbon at ~175 ppm if intermediates present) .
  • FT-IR : Look for N-H stretches (~3300 cm1^{-1}) and C-N vibrations (~1200 cm1^{-1}).
  • Purity Assessment : HPLC with UV detection (λ = 210 nm) or GC-MS with a polar column (e.g., DB-WAX) .

Advanced Research Questions

Q. How can researchers design a robust study to investigate this compound’s pharmacological activity?

  • Methodological Answer :

  • Framework : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For example:
  • Hypothesis : "this compound modulates dopamine receptors with higher selectivity than analogous amines."
  • Experimental Groups : Include positive controls (e.g., bupropion) and dose-response assays (0.1–100 µM).
  • Ethical Compliance : For in vivo studies, follow institutional guidelines for animal welfare (e.g., 3Rs principle) .

Q. How should contradictory data on this compound’s receptor binding affinity be resolved?

  • Methodological Answer :

  • Triangulation : Cross-validate results using SPR (surface plasmon resonance), radioligand binding assays, and computational docking.
  • Bias Mitigation : Blind data analysis and use independent replicates.
  • Contextual Factors : Check buffer conditions (e.g., pH effects on amine protonation) and compound stability during assays .

Q. What strategies optimize reaction conditions for scaling up this compound synthesis?

  • Methodological Answer :

  • DoE (Design of Experiments) : Vary temperature, solvent (e.g., THF vs. methanol), and catalyst (e.g., Pd/C vs. Raney Ni) in a factorial design.
  • Process Analytics : Use inline FT-IR to monitor reaction progression.
  • Scale-Up Challenges : Address exothermicity via controlled heating and stirring efficiency .

Q. How can structure-activity relationship (SAR) studies guide the derivatization of this compound?

  • Methodological Answer :

  • Core Modifications : Introduce substituents at the pyrrolidine nitrogen (e.g., methyl, benzyl) or propyl chain (e.g., branching, halogenation).
  • Assay Selection : Test analogs in vitro (e.g., receptor binding) and in silico (e.g., MD simulations for binding kinetics).
  • Data Interpretation : Use QSAR models to correlate logP values with bioavailability .

Q. What ethical considerations arise when transitioning from in vitro to in vivo testing of this compound?

  • Methodological Answer :

  • Preclinical Ethics : Justify animal use via 3Rs (Replacement, Reduction, Refinement). For example, use zebrafish embryos for acute toxicity screening before rodent studies.
  • Data Transparency : Report negative results to avoid publication bias.
  • Regulatory Compliance : Adhere to OECD guidelines for chemical safety testing .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.